molecular formula C17H25N3O B4678496 N-2-adamantyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-2-adamantyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B4678496
M. Wt: 287.4 g/mol
InChI Key: VVUIPEVIJQIIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and mitochondrial biogenesis. A-769662 has gained attention as a potential therapeutic agent for metabolic disorders such as diabetes and obesity.

Mechanism of Action

N-2-adamantyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that promotes phosphorylation of the α-subunit, leading to increased activity of AMPK. Activation of AMPK by this compound results in the inhibition of lipogenesis and the stimulation of fatty acid oxidation, leading to improved glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
- Activation of AMPK and downstream signaling pathways
- Improved glucose uptake and lipid metabolism in adipocytes and skeletal muscle cells
- Increased fatty acid oxidation and mitochondrial biogenesis
- Reduction in body weight and improvement in insulin sensitivity in animal models of obesity and diabetes

Advantages and Limitations for Lab Experiments

N-2-adamantyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for AMPK activation, as well as its ability to stimulate glucose uptake and lipid metabolism in vitro. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-2-adamantyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, including:
- Investigation of the long-term effects of this compound on metabolic disorders such as diabetes and obesity
- Development of more potent and selective AMPK activators based on the structure of this compound
- Study of the effects of this compound on other physiological processes, such as autophagy and inflammation
- Investigation of the potential use of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders
In conclusion, this compound is a small molecule activator of AMPK with potential therapeutic effects for metabolic disorders such as diabetes and obesity. Its mechanism of action involves activation of AMPK and downstream signaling pathways, leading to improved glucose and lipid metabolism. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

N-2-adamantyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic effects. In vitro studies have shown that this compound can activate AMPK and improve glucose uptake and lipid metabolism in adipocytes and skeletal muscle cells. In vivo studies have demonstrated that this compound can improve glucose and lipid metabolism, reduce body weight, and improve insulin sensitivity in animal models of obesity and diabetes.

properties

IUPAC Name

N-(2-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-9-15(10(2)20(3)19-9)17(21)18-16-13-5-11-4-12(7-13)8-14(16)6-11/h11-14,16H,4-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUIPEVIJQIIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.